Monopalmitolein

Vue d'ensemble

Description

Synthesis Analysis

Monopalmitolein is synthesized through enzymatic methods, offering a cleaner, safer, and more environmentally friendly approach compared to traditional chemical synthesis. A study by Wang et al. (2013) improved two methods for synthesizing monopalmitolein on a large scale. One method involved the enzymatic transesterification of vinyl palmitate with glycerol, and the other was an enzymatic esterification of 1,2-acetonide glycerol with palmitic acid. Both methods utilized Novozym 435 lipase, highlighting the enzyme's effectiveness in catalyzing these reactions without the need for harsh chemicals or conditions, thereby providing a scalable and economical production process for monopalmitolein (Wang et al., 2013).

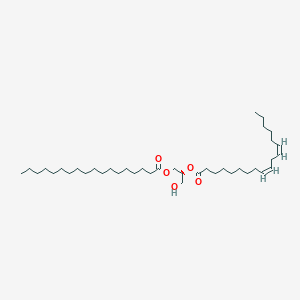

Molecular Structure Analysis

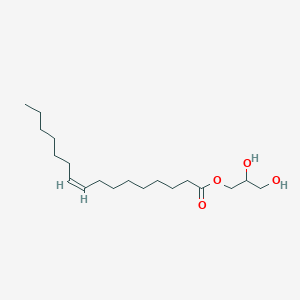

The molecular structure of monopalmitolein, like other monoglycerides, exhibits characteristics that influence its behavior in various applications. Studies on monoglycerides, including monopalmitolein, reveal that their molecular structure, especially the length of the hydrocarbon chain and the presence of double bonds, significantly affects their stability and interaction with other molecules. These structural characteristics are crucial in understanding the behavior of monopalmitolein in different environments and its suitability for specific applications.

Chemical Reactions and Properties

Monopalmitolein participates in various chemical reactions, including self-assembly and self-esterification, which are essential for its function in natural and synthetic systems. Heredia-Guerrero et al. (2009) studied the self-assembly and self-esterification of 9(10),16-dihydroxypalmitic acid on a mica surface, providing insights into the chemical behavior of similar fatty acids. These processes are vital for understanding the chemical properties of monopalmitolein and its potential for forming complex structures and materials (Heredia-Guerrero et al., 2009).

Applications De Recherche Scientifique

Surfactant Properties and Stability in Food Products :

- Monoglycerides like monopalmitin, which closely relates to monopalmitolein, are essential surfactants in the food industry. Their stability in monolayers is influenced by factors like surface pressure and pH. Monopalmitin monolayers exhibit greater stability compared to other monoglycerides, indicating potential robustness in food applications (Sánchez, Niño, & Patino, 1999).

Biological Activity in Agriculture :

- Monoglycerides, including monopalmitin, have been identified in immature seeds of various plants and exhibit biological activity. Their presence in higher plants suggests a role in plant growth and development, which could have agricultural implications (Park et al., 1994).

Antimicrobial Properties in Medical Research :

- In a study on Chlamydia trachomatis, monoglycerides like monopalmitolein demonstrated negligible antichlamydial effects, contrasting with other fatty acids and monoglycerides that showed significant activity. This suggests a varied spectrum of antimicrobial properties among monoglycerides, relevant for developing microbicidal agents (Bergsson et al., 1998).

Influence on Drug Bioavailability in Pharmacology :

- Monoglycerides, including 1-monopalmitin, affect the activity and protein expression of multidrug resistance-associated protein 2 (MRP2) in Caco-2 cells. This indicates their potential to modulate drug absorption and bioavailability, important for oral drug development (Jia & Wasan, 2008).

Physical Properties and Applications in Material Science :

- Studies on the physical properties of monoglyceride monolayers, including monopalmitin, reveal their structural and rheological characteristics. These properties are crucial for applications in material science, particularly in designing and understanding the behavior of surface-active agents (Patino et al., 2004).

Safety and Hazards

Orientations Futures

While the specific future directions for Monopalmitolein are not detailed in the search results, it is worth noting that lipids like Monopalmitolein are being increasingly used in various fields, including the development of new materials and the establishment of structure-function relationships. For example, Monopalmitolein is used in protein crystallization, suggesting potential applications in structural biology and drug discovery .

Mécanisme D'action

Target of Action

Monopalmitolein, also known as 1-Palmitoleoyl glycerol, is a biologically active monoacylglycerol . It is primarily used in the crystallization of membrane proteins with large extracellular domains . The primary targets of Monopalmitolein are these membrane proteins.

Mode of Action

Monopalmitolein interacts with its targets, the membrane proteins, by creating thermodynamically stable ultraswollen bicontinuous cubic phases with water channels . These cubic phases are five times larger than traditional lipidic mesophases, making them suitable for the crystallization of membrane proteins with large extracellular domains .

Biochemical Pathways

It is known that monopalmitolein plays a crucial role in the crystallization of membrane proteins, which are integral to various cellular processes and biochemical pathways .

Pharmacokinetics

It is known to be soluble in hexane , which may influence its bioavailability.

Result of Action

Monopalmitolein’s action results in the formation of stable cubic phases suitable for the crystallization of membrane proteins . This can facilitate the study of these proteins’ structures and functions, contributing to our understanding of various biological processes and diseases.

Action Environment

The action of Monopalmitolein is influenced by environmental factors such as temperature and the presence of other compounds. For instance, it is stored at -20°C to maintain its stability . Furthermore, it is used in combination with DSPG (Distearoylphosphatidylglycerol) to create the cubic phases necessary for protein crystallization .

Propriétés

IUPAC Name |

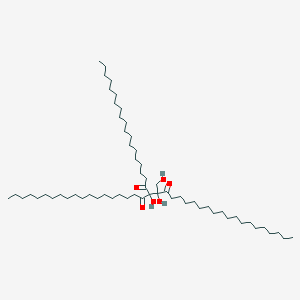

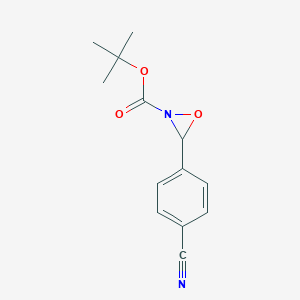

2,3-dihydroxypropyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYUBFKSKZWZSV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316256 | |

| Record name | 1-Monopalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyceryl palmitoleate | |

CAS RN |

37515-61-0 | |

| Record name | 1-Monopalmitolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37515-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Monopalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antifungal properties of monopalmitolein and how do they relate to White-Nose Syndrome in bats?

A1: Monopalmitolein, along with other fatty acid esters like 1-monoolein, 1-monolinolein, behenyl oleate, and behenyl palmitoleate, have demonstrated significant antifungal activity against Pseudogymnoascus destructans (Pd) []. This fungus is the causative agent of White-Nose Syndrome (WNS), a devastating disease affecting North American bat populations. Interestingly, bat species resistant to Pd infections have been found to have these specific fatty acid esters present in their epidermis or sebum [], suggesting a role for these compounds in natural defenses against WNS. Importantly, the study demonstrated that these antifungal fatty acid esters are not hydrolyzed by the lipases secreted by Pd, unlike esters that do not inhibit fungal growth [].

Q2: How does monopalmitolein influence the structure of lyotropic liquid crystalline lipid nanoparticles?

A2: Monopalmitolein, alongside monoolein and phytantriol, can be incorporated into lipid nanoparticles, impacting their internal structure []. The presence of saturated fatty acids (FAs) alongside monopalmitolein in these nanoparticles induces a shift towards structures with higher negative surface curvatures as temperature increases. This shift progresses from inverse bicontinuous cubic phases to hexagonal phases, ultimately leading to emulsified microemulsions []. The specific fatty acid chain length and concentration further influence the nanoparticle's internal mesophase structure and lattice parameters [].

Q3: Can monopalmitolein be used in the crystallization of membrane proteins, and if so, how does it compare to other lipids?

A3: Yes, monopalmitolein, similar to monoolein, can form bicontinuous cubic phases suitable for the crystallization of membrane proteins [, ]. These phases can accommodate a large amount of water (up to 80 wt%), making them ideal for crystallizing membrane proteins with large extracellular domains []. While monoolein is more commonly used, monopalmitolein offers an alternative, and the choice of lipid might depend on the specific protein and crystallization conditions.

Q4: Is monopalmitolein compatible with high-throughput screening methods for membrane protein crystallization?

A4: Research indicates that monopalmitolein is compatible with at least one commercially available high-throughput crystallization screen designed for cubic mesophases, the Cubic crystallization screen []. This screen, primarily composed of poly(ethylene glycol) (PEG) and salt components, was found to be compatible with cubic mesophase retention for monopalmitolein under most crystallization conditions tested []. This suggests that monopalmitolein could be incorporated into high-throughput workflows for membrane protein crystallization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.